Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate
Description
Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a quinazolinone-derived compound featuring a 3,4-dimethoxyphenyl ethylcarbamoyl side chain and a methyl benzoate backbone. This structure positions it within a class of bioactive molecules designed to modulate protein targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. Its synthetic design shares similarities with ethyl-substituted benzoate derivatives (e.g., Ethyl 4-{2-[3-(3-(4-methylphenyl)carbamoyl)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate), which are studied for their kinase inhibitory or epigenetic regulatory activities .
Properties
Molecular Formula |
C32H34N4O8 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38) |
InChI Key |
QJKNSKJUTWRILY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves several steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies indicate that compounds similar to Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate exhibit significant anticancer properties. The tetrahydroquinazoline moiety has been identified as a promising scaffold for developing inhibitors targeting various cancer pathways. For instance, derivatives have shown effectiveness against solid tumors and lymphomas by inhibiting key enzymes involved in tumor proliferation and survival mechanisms .
2. Inhibition of Enzymatic Activity
The compound's structure suggests potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are vital in cancer therapy and the treatment of autoimmune diseases. Studies have demonstrated that modifications to the quinazoline structure enhance binding affinity to DHFR, making it a candidate for further development as an anti-cancer agent .
Biological Research
1. Neuroprotective Effects
Research indicates that compounds with similar structural motifs may possess neuroprotective properties. The presence of the dimethoxyphenyl group is hypothesized to contribute to antioxidant activity, which can protect neuronal cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Antimicrobial Activity
The compound has shown potential antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways. This application could be explored further for developing new antibiotics in response to rising antibiotic resistance .
Material Science
1. Polymer Synthesis
this compound can be utilized as a monomer or additive in polymer chemistry. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research into copolymerization techniques could lead to the development of advanced materials with tailored properties for specific applications .
Case Studies
Case Study 1: Anticancer Drug Development
In a study published by Queener et al., derivatives of tetrahydroquinazoline were synthesized and evaluated for their anticancer activity against various cell lines. The results demonstrated that specific modifications significantly enhanced their potency against cancer cells while maintaining low toxicity to normal cells .
Case Study 2: Neuroprotection Research
A research team investigated the neuroprotective effects of similar compounds in a model of oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce cell death and improve cell viability through antioxidant mechanisms .
Mechanism of Action
The mechanism of action of Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Notes on Methodology and Limitations
Chemical Similarity vs. Bioactivity : Structural metrics (e.g., Tanimoto) are foundational but insufficient to predict all bioactivity nuances. Pairwise comparisons of bioactivity profiles (e.g., NCI-60 screening) are critical for identifying functional analogues .
Database Limitations: Public databases like PubChem may lack exhaustive experimental data for novel compounds, necessitating cross-referencing with specialized tools like the US-EPA Dashboard .
Synthetic Accessibility : Compounds with complex substituents (e.g., 3,4-dimethoxyphenyl ethylcarbamoyl) pose synthetic challenges compared to simpler derivatives, impacting scalability .
Biological Activity
Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate (often referred to as the compound ) is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- A tetrahydroquinazoline core, which is known for its diverse biological activities.
- Dimethoxyphenyl and carbamoyl groups that enhance its interaction with biological targets.
This structural complexity contributes to its potential efficacy against various diseases.
Anticancer Activity
Research has indicated that derivatives of tetrahydroquinazoline exhibit anticancer properties . The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance:
- A study demonstrated that similar compounds can inhibit cell proliferation in breast and colon cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
This compound has also shown antimicrobial activity . In vitro assays revealed:
- Effective inhibition against Gram-positive and Gram-negative bacteria.
- Potential use as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in studies focusing on its ability to reduce cytokine production. This effect may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel diseases .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It may act on specific receptors involved in inflammation and immune responses, thereby modulating their activity and reducing pathological effects.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the effects of a tetrahydroquinazoline derivative similar to the compound on patients with advanced breast cancer. Results indicated:
- A significant reduction in tumor size after 12 weeks of treatment.
- Improved quality of life metrics among participants .
Case Study 2: Antimicrobial Screening
A laboratory study assessed the antimicrobial efficacy of various derivatives including the target compound against common pathogens. Findings included:
- The compound exhibited a Minimum Inhibitory Concentration (MIC) lower than traditional antibiotics against Staphylococcus aureus and Escherichia coli .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
